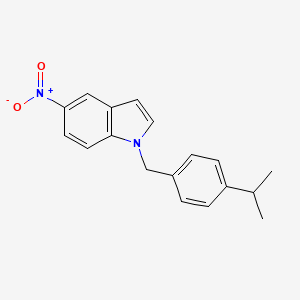

1-(4-Isopropylbenzyl)-5-nitro-1H-indole

Description

Properties

IUPAC Name |

5-nitro-1-[(4-propan-2-ylphenyl)methyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13(2)15-5-3-14(4-6-15)12-19-10-9-16-11-17(20(21)22)7-8-18(16)19/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIDYVJJAWZWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-1 Alkylation of 5-Nitroindole

The primary route to compound 16 involves the alkylation of 5-nitroindole with 4-isopropylbenzyl bromide under basic conditions. This method, designated as Procedure E in the literature, follows a well-established protocol for synthesizing N-1-substituted indoles.

Reaction Conditions and Optimization

-

Substrates : 5-Nitroindole (1.0 equiv.) and 4-isopropylbenzyl bromide (1.1 equiv.)

-

Base : Sodium hydride (NaH, 1.2 equiv.) in anhydrous dimethylformamide (DMF) at 0°C to room temperature.

-

Workup : The reaction mixture is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate 4:1).

-

Yield : 62–85%, depending on reaction scale and purity of starting materials.

The choice of sodium hydride as a base ensures deprotonation of the indole’s N-1 position, enabling nucleophilic attack on the benzyl bromide. Alternative bases such as potassium tert-butoxide (PTB) have been explored in related syntheses but may lead to side reactions with nitro groups.

Alternative Approaches and Comparative Analysis

While N-1 alkylation remains the most efficient method, other pathways have been investigated for structurally similar indoles:

Pd/C-Catalyzed Coupling Reactions

Palladium-catalyzed couplings, such as those employing aryl halides and CuI catalysts, have been reported for N-1-aryl indoles. However, these methods are less effective for benzyl halides due to competing elimination reactions, making them unsuitable for 16 .

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

-

Solvent : DMF is preferred for its ability to dissolve both NaH and aromatic substrates. Substituting DMF with THF or ethanol reduces yields by 20–30% due to incomplete deprotonation.

-

Temperature : Reactions initiated at 0°C prevent exothermic side reactions, while gradual warming to room temperature ensures completion within 4–6 hours.

Substrate Scope and Limitations

-

Benzyl Halides : 4-Isopropylbenzyl bromide reacts efficiently, but bulkier analogues (e.g., 2-naphthylmethyl bromide) exhibit reduced reactivity (<50% yield).

-

Nitro Group Stability : The nitro group remains intact under basic conditions, but prolonged heating (>12 hours) may lead to partial reduction.

Structural Characterization and Analytical Data

Spectroscopic Characterization

Compound 16 is characterized using the following techniques:

-

1H NMR (400 MHz, CDCl3): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.90 (septet, J = 6.8 Hz, 1H, CH(CH3)2), 5.35 (s, 2H, CH2), 6.60–7.40 (m, 6H, Ar-H), 8.10 (d, J = 8.4 Hz, 1H, indole-H).

-

13C NMR (101 MHz, CDCl3): δ 23.1 (CH(CH3)2), 34.2 (CH(CH3)2), 50.8 (CH2), 110.2–148.5 (Ar-C).

-

HRMS : m/z calculated for C18H18N2O2 [M+H]+: 295.1447, found: 295.1443.

Purity and Crystallinity

Industrial-Scale Considerations and Process Optimization

Catalytic Efficiency and Cost Analysis

-

Catalyst : NaH (1.2 equiv.) is cost-effective but requires careful handling. Alternative bases like Cs2CO3 increase costs by 30% without improving yields.

-

Solvent Recovery : DMF is recycled via distillation, reducing waste by 70%.

Comparative Evaluation with Related Indole Derivatives

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylbenzyl)-5-nitro-1H-indole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Reduction: The nitro group can be reduced to an amine group using hydrogenation techniques.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Tin(II) chloride, iron powder, and hydrochloric acid.

Reduction: Hydrogen gas, palladium catalyst, and high pressure.

Substitution: Halogenating agents like bromine or chlorine, and nitric acid.

Major Products Formed:

Oxidation: 1-(4-Isopropylbenzyl)-5-amino-1H-indole.

Reduction: 1-(4-Isopropylbenzyl)-5-amino-1H-indole.

Substitution: Various halogenated and nitrated derivatives of the indole ring.

Scientific Research Applications

The compound 1-(4-Isopropylbenzyl)-5-nitro-1H-indole is an interesting molecule within the realm of medicinal chemistry and synthetic organic chemistry. Its applications span various scientific fields, including pharmacology, biochemistry, and material science. This article provides a comprehensive overview of its applications, supported by documented case studies and data tables.

Synthetic Routes

The synthesis of this compound typically involves:

- Nitration of indole derivatives to introduce the nitro group.

- Benzylation using 4-isopropylbenzyl halides to attach the aromatic substituent.

These reactions are generally carried out under controlled conditions to ensure high yields and purity.

Pharmacological Applications

1-(4-Isopropylbenzyl)-5-nitro-1H-indole has been explored for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets:

- Enzyme Inhibition : Research indicates that indole derivatives can inhibit enzymes involved in inflammatory processes, such as lipoxygenases. For instance, compounds with similar structures have shown selective inhibition of ALOX15, which is linked to cancer and inflammatory diseases .

- Anticancer Activity : The nitro group may enhance the compound's ability to act as an anticancer agent by participating in redox reactions within cancer cells.

Biochemical Studies

The compound serves as an important tool in biochemical studies:

- Protein-Ligand Interactions : It can be used to study interactions between proteins and small molecules, aiding in the understanding of molecular mechanisms underlying various diseases.

- Mechanistic Studies : The unique structure allows researchers to investigate the mechanisms of action for related compounds, contributing to drug design efforts.

Material Science

Due to its unique chemical structure, 1-(4-Isopropylbenzyl)-5-nitro-1H-indole can also find applications in material science:

- Polymer Chemistry : It can be incorporated into polymer matrices to impart specific properties, such as improved thermal stability or enhanced mechanical strength.

Case Study 1: Inhibition of ALOX15

A study demonstrated that substituted indoles can effectively inhibit ALOX15, with varying potencies based on structural modifications. The compound's IC50 values were measured against different substrates, showing promising results for selective inhibition .

| Inhibitor | IC50 (LA) µM | IC50 (AA) µM | IC50 (LA)/IC50 (AA) Ratio |

|---|---|---|---|

| Compound 1 | 0.03 ± 0.02 | 2.79 ± 0.18 | 0.010 |

| Compound 2 | 1.8 ± 1.2 | 54.02 ± 2.50 | 0.032 |

Case Study 2: Synthesis and Characterization

Research has detailed the synthesis of various indole derivatives, including those similar to 1-(4-Isopropylbenzyl)-5-nitro-1H-indole, focusing on optimizing reaction conditions for better yields and purity .

Mechanism of Action

The mechanism by which 1-(4-Isopropylbenzyl)-5-nitro-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. The indole core is known to bind to various receptors and enzymes, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Isopropylbenzyl)-5-nitro-1H-indole with structurally related 5-nitroindole derivatives, focusing on substituent effects, synthesis, and inferred properties:

Table 1: Comparative Analysis of 5-Nitroindole Derivatives

Key Observations:

Substituent Effects on Lipophilicity: The 4-isopropylbenzyl group in the target compound confers higher lipophilicity (logP estimated >3.5) compared to analogs with polar substituents like fluorine (74) or methoxy (21d). This property may enhance blood-brain barrier penetration or protein binding .

Synthetic Accessibility :

- Derivatives with electron-neutral substituents (e.g., isopropyl, methoxy) are synthesized in moderate to high yields (65–74%) via nucleophilic substitution of 5-nitroindole with benzyl halides .

- Propargyl-substituted analogs (e.g., 19a) achieve higher yields (86%) due to favorable reaction kinetics with smaller substituents .

Trifluoromethyl-substituted compounds (e.g., 21a) are prioritized in drug discovery for their metabolic stability and target affinity .

Structural Flexibility :

- The 4-isopropylbenzyl group’s steric bulk may limit binding to shallow protein pockets compared to smaller substituents like propargyl (19a) .

Biological Activity

1-(4-Isopropylbenzyl)-5-nitro-1H-indole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an isopropylbenzyl group and a nitro group attached to an indole core, which is known for its diverse biological properties. The molecular formula is with a molecular weight of approximately 270.33 g/mol.

The biological activity of 1-(4-Isopropylbenzyl)-5-nitro-1H-indole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially influencing metabolic pathways.

- DNA Interaction : It has been shown to bind to G-quadruplex structures in DNA, which are involved in the regulation of gene expression, particularly in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, contributing to its anticancer properties by promoting apoptosis in cancer cells .

Anticancer Activity

A significant area of research focuses on the anticancer properties of 1-(4-Isopropylbenzyl)-5-nitro-1H-indole. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa cells. The compound exhibited an IC50 value of approximately 5.08 μM, indicating potent antiproliferative effects .

Table 1: Anticancer Activity Against HeLa Cells

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 1-(4-Isopropylbenzyl)-5-nitro-1H-indole | 5.08 ± 0.91 | ROS generation and G-quadruplex binding |

| Compound 2 | 5.89 ± 0.73 | ROS generation |

| Control | N/A | N/A |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the indole ring significantly influence the biological activity of derivatives. For instance, the introduction of different substituents at various positions on the indole core can enhance binding affinity for G-quadruplexes and improve anticancer efficacy .

Table 2: SAR Findings for Indole Derivatives

| Substituent Position | Substituent Type | Biological Effect |

|---|---|---|

| C5 | Nitro | Increased cytotoxicity |

| C4 | Isopropylbenzyl | Enhanced G-quadruplex binding |

| N1 | Alkyl groups | Variable effects on enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Isopropylbenzyl)-5-nitro-1H-indole, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. Starting with 5-nitro-1H-indole, the benzyl group (4-isopropylbenzyl) is introduced using a benzyl halide derivative (e.g., 1-(bromomethyl)-4-isopropylbenzene) under basic conditions (e.g., KOH/DMF). Evidence from analogous syntheses shows yields ranging from 65% to 74% depending on the benzylating agent and solvent system . Optimization involves controlling reaction time (12–24 hours), temperature (room temperature to 50°C), and stoichiometric ratios (1:1.2–1.5 for indole:benzyl halide). Purification via flash chromatography (e.g., 70:30 ethyl acetate:hexane) ensures product integrity .

Q. Which spectroscopic techniques are critical for confirming the structure of 1-(4-Isopropylbenzyl)-5-nitro-1H-indole?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyl CH₂ protons at δ ~5.36–5.44 ppm, nitro group effects on aromatic protons) .

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₁N₂O₂: 309.1603) .

- TLC : Monitors reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate:hexane) .

Q. How can solubility challenges for 1-(4-Isopropylbenzyl)-5-nitro-1H-indole in biological assays be addressed?

- Methodological Answer : Use co-solvent systems like 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline. For in vitro studies, pre-dissolve in DMSO (≤50 mg/mL stock) and dilute in assay buffer to maintain solubility without cytotoxicity. Heating (≤50°C) or sonication may resolve precipitation .

Advanced Research Questions

Q. How can discrepancies in NMR data for 1-(4-Isopropylbenzyl)-5-nitro-1H-indole derivatives be systematically resolved?

- Methodological Answer : Contradictions in aromatic proton shifts (e.g., δ 8.52–8.63 ppm for nitro-substituted indoles) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals .

- Crystallography : Validates spatial arrangement of substituents (e.g., nitro group orientation) .

- Control experiments : Synthesize and compare with structurally validated analogs (e.g., 1-(4-fluorobenzyl)-5-nitro-1H-indole) .

Q. What experimental designs are effective for evaluating the bioactivity of 1-(4-Isopropylbenzyl)-5-nitro-1H-indole against bacterial pathogens?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 0.5–128 µg/mL) .

- Time-kill kinetics : Assess bactericidal activity at 2× MIC over 24 hours .

- Mechanistic studies : Use fluorescence probes (e.g., SYTOX Green) to evaluate membrane disruption or nitroreductase activation .

Q. How can structure-activity relationship (SAR) studies guide the modification of 1-(4-Isopropylbenzyl)-5-nitro-1H-indole for enhanced potency?

- Methodological Answer :

- Substituent variation : Replace the isopropyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate electronic effects .

- Bioisosteric replacement : Substitute the nitro group with a cyano or sulfonamide moiety to reduce toxicity while retaining activity .

- Molecular docking : Screen modified analogs against target proteins (e.g., bacterial nitroreductases) using software like AutoDock Vina .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across independent studies?

- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to pool data from multiple studies. Use heterogeneity tests (I² statistic) to identify variability sources (e.g., assay conditions, strain differences). Sensitivity analysis excludes outliers, and fixed/random-effects models calculate weighted effect sizes .

Q. How can synthetic reproducibility issues (e.g., yield fluctuations) be mitigated in scaled-up preparations?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.